molecular formula C8H6BrF3O B1378540 4-Bromo-2-(trifluoromethyl)benzyl alcohol CAS No. 932390-36-8

4-Bromo-2-(trifluoromethyl)benzyl alcohol

Cat. No. B1378540
CAS RN: 932390-36-8
M. Wt: 255.03 g/mol
InChI Key: OAJNCPOEIRBIHS-UHFFFAOYSA-N
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Description

“4-Bromo-2-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 932390-36-8 . It has a molecular weight of 255.03 . The IUPAC name for this compound is [4-bromo-2-(trifluoromethyl)phenyl]methanol .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic trifluoromethoxylation of alkyl halides . A practical method involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The TFBO reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

This compound is a liquid-oil at ambient temperature . The storage temperature is also ambient .

Scientific Research Applications

Pharmaceutical Intermediates

4-Bromo-2-(trifluoromethyl)benzyl alcohol: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its unique structure, incorporating a bromine atom and a trifluoromethyl group, makes it a valuable precursor in constructing complex molecules for medicinal chemistry.

NMR Spectroscopy

This compound is also employed in Nuclear Magnetic Resonance (NMR) spectroscopy as a standard for predicting the NMR spectrum . It helps in determining the structure of organic compounds and in the analysis of mixture compositions.

Kinetic Studies

Researchers use 4-Bromo-2-(trifluoromethyl)benzyl alcohol in kinetic studies, particularly for investigating the behavior of phosphonoformate prodrugs . These studies are crucial for understanding the drug metabolism and optimizing drug design.

Catalysis

In the field of catalysis, this compound serves as a reagent. Its role in the synthesis of aquachromium (IV) complexes is an example of its application in catalytic processes .

Material Science

The trifluoromethyl group in 4-Bromo-2-(trifluoromethyl)benzyl alcohol is of particular interest in material science. It can impart unique properties to materials, such as increased thermal stability and chemical resistance .

Chemical Synthesis

Due to its reactive functional groups, 4-Bromo-2-(trifluoromethyl)benzyl alcohol is a versatile building block in chemical synthesis. It is used to construct a wide array of organic molecules, including those with potential therapeutic effects .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reference standard for various analytical techniques, aiding in the quantification and identification of substances in complex mixtures .

Fluorine Chemistry Research

The presence of the trifluoromethyl group makes 4-Bromo-2-(trifluoromethyl)benzyl alcohol an important subject in fluorine chemistry research. Studies focus on its reactivity and incorporation into drug molecules, given the significance of fluorine in pharmaceuticals .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethyl)benzyl alcohol . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability. Furthermore, the compound’s action can be influenced by the specific biological environment (such as the presence of specific enzymes or cofactors) in which it is present.

properties

IUPAC Name

[4-bromo-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJNCPOEIRBIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)benzyl alcohol

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